molecular formula C16H12F4N2OS B3129727 N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 339106-84-2

N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No.: B3129727
CAS No.: 339106-84-2
M. Wt: 356.3 g/mol
InChI Key: VLCPQRJIOYOWKP-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a fluorinated nicotinamide derivative characterized by a 4-fluorophenyl group attached to the amide nitrogen and a sulfur-linked 3,4,4-trifluoro-3-butenyl chain at the 2-position of the pyridine ring.

The compound’s structure suggests unique electronic and steric properties due to fluorine’s electronegativity and the unsaturated trifluorobutenyl chain, which may influence solubility, reactivity, and intermolecular interactions. Such features are critical in pharmaceutical and agrochemical contexts, where fluorine is often used to enhance metabolic stability and bioavailability.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2OS/c17-10-3-5-11(6-4-10)22-15(23)12-2-1-8-21-16(12)24-9-7-13(18)14(19)20/h1-6,8H,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCPQRJIOYOWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135234
Record name N-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339106-84-2
Record name N-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339106-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Predicted pKa
N-(4-Fluorophenyl)-2-[(3,4,4-TF-3-butenyl)sulfanyl]nicotinamide 4-Fluorophenyl C₁₆H₁₂F₄N₂OS ~374.3* N/A N/A ~10.7†
N-(4-Iodophenyl)-2-[(3,4,4-TF-3-butenyl)sulfanyl]nicotinamide 4-Iodophenyl C₁₆H₁₂F₃IN₂OS 464.24 438.6 (Predicted) 1.71 (Predicted) 10.73
N-(1,3-Benzodioxol-5-yl)-2-[(3,4,4-TF-3-butenyl)sulfanyl]nicotinamide 1,3-Benzodioxol-5-yl C₁₇H₁₃F₃N₂O₃S 382.36 N/A N/A N/A

*Estimated based on analog data. †Predicted based on iodinated analog .
Key Observations :

  • Halogen Effects : Replacing fluorine with iodine increases molecular weight by ~90 g/mol and density due to iodine’s larger atomic radius. The iodinated analog’s higher boiling point (438.6°C vs. ~400°C estimated for the fluorinated compound) suggests stronger van der Waals interactions .
  • Aromatic Substituents : The benzodioxole group introduces oxygen atoms, enhancing hydrogen-bonding capacity compared to halogenated phenyl groups. This may improve solubility in polar solvents .

Crystallographic and Conformational Insights

Evidence from related sulfanyl acetamides (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) highlights the role of intramolecular hydrogen bonding (e.g., N–H⋯N interactions forming S(7) ring motifs) and aromatic ring inclination angles (42–62°) in molecular conformation . For the nicotinamide analogs:

  • Hydrogen Bonding : The amide and pyridine nitrogen atoms may participate in hydrogen bonding, influencing crystal packing and stability.

Functional Implications

  • Bioactivity : Fluorine and iodine substituents may enhance lipid solubility and membrane permeability, critical for drug delivery. The benzodioxole group’s oxygen atoms could improve target binding in enzymes or receptors .
  • Thermal Stability : The iodinated analog’s higher predicted boiling point suggests greater thermal stability, possibly due to stronger halogen bonding .

Biological Activity

N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a compound that combines a nicotinamide core with a 4-fluorophenyl group and a trifluorobutenyl sulfanyl group. This unique structure potentially enhances its biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : N-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
  • Molecular Formula : C16H12F4N2OS
  • CAS Number : 339106-84-2

Synthetic Routes

The synthesis of this compound typically involves several steps starting from the nicotinamide core. Key methods include:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts nitro groups to amines.
  • Substitution : The aromatic ring can undergo electrophilic or nucleophilic substitution under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating better interactions with biological systems.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research indicates potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimalarial Activity : The compound has been investigated for its effects on Plasmodium falciparum, the causative agent of malaria, showcasing promising results in inhibiting parasite growth.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy against Plasmodium falciparum:

  • Study 1 : A study evaluated the activity of similar compounds against nine Plasmodium enzymes. Results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on key metabolic pathways in the parasite .
Compound ClassIC50 (nM)Target Enzyme
Class A600DXPS
Class B450GK
Class C300dUTPase

Toxicity and Safety Profile

Initial assessments of toxicity indicate that this compound exhibits low toxicity towards human liver cells. This is crucial for its potential therapeutic application as it minimizes the risk of adverse effects in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

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